4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide
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Overview
Description
4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzamide group, and a sulfanylacetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids under acidic or basic conditions.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of the triazole derivative with a suitable sulfanylacetylating agent, such as ethyl bromoacetate, under controlled conditions.
Coupling with Benzamide: The final step involves coupling the intermediate product with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4H-1,2,4-triazol-4-yl)-4H-1,2,4-triazol-3-amine nitrate
- 4-methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
Uniqueness
4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylacetyl linkage and triazole ring make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H14N4O2S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzamide |
InChI |
InChI=1S/C13H14N4O2S/c1-9-3-5-10(6-4-9)12(19)15-11(18)7-20-13-16-14-8-17(13)2/h3-6,8H,7H2,1-2H3,(H,15,18,19) |
InChI Key |
AWBCPKPPNTVUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)CSC2=NN=CN2C |
solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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